2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-ethanone is a synthetic organic compound It features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperidine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.
Formation of the ethanone linkage: This involves the reaction of the substituted pyrazole with a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Attachment of the piperidine ring: The final step involves the reaction of the ethanone intermediate with 2,6-dimethylpiperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of agrochemicals or specialty materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-ethanone: Lacks the methyl group on the pyrazole ring.
2-(4-Methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-ethanone: Lacks the chlorine atom on the pyrazole ring.
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1-piperidino-1-ethanone: Lacks the methyl groups on the piperidine ring.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring, along with the dimethyl-substituted piperidine ring, may confer unique chemical properties and biological activities to 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-ethanone. These modifications can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C13H20ClN3O |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H20ClN3O/c1-9-5-4-6-10(2)17(9)13(18)8-16-7-12(14)11(3)15-16/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
YOEJGUGQFZIMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
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